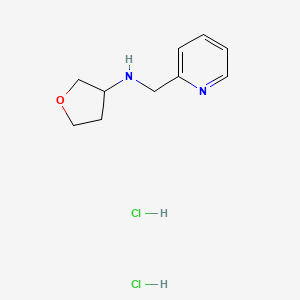

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride

Description

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is a dihydrochloride salt featuring a pyridine ring linked via a methyl group to a tetrahydrofuran-3-amine backbone. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and chemical research. Its structure combines a nitrogen-containing aromatic system (pyridine) with a polar oxygenated tetrahydrofuran ring, which may influence hydrogen bonding, lipophilicity, and target binding properties.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10;;/h1-3,5,10,12H,4,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWSLHEJHWJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanohydrin Intermediate Formation

The foundational step in synthesizing N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride involves the preparation of cyanohydrin intermediates. As detailed in, 1-(3-chloro-4-fluoro-benzoyl)-piperidin-4-one undergoes epoxidation using chloroacetonitrile in a dichloromethane/sodium hydroxide system. This reaction, conducted at 15–20°C with tetrabutylammonium chloride as a phase-transfer catalyst, yields 6-(3-chloro-4-fluoro-benzoyl)-1-oxa-6-aza-spiro[2.5]octane-2-carbonitrile (85% yield). Subsequent treatment with hydrogen fluoride-pyridine complex at 40°C generates [1-(3-chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile, a critical cyanohydrin precursor.

Boron Hydride-Mediated Reductive Amination

The reductive amination step employs sodium cyanoborohydride in methanolic medium, leveraging the stability of boron hydrides in protic solvents. Pyridin-2-yl-methylamine hydrochloride reacts with the cyanohydrin intermediate under basic conditions (pH 8–9), facilitated by 1,4-diazabicyclo[2.2.2]octane (DABCO). This method achieves 78% yield of the tertiary amine product, with purification via silica gel chromatography (dichloromethane/methanol/ammonia, 90:9:1). Nuclear magnetic resonance (NMR) data for the final compound confirm structural integrity: δ 7.12 (d, J = 7.16 Hz, 1H, pyridine-H), 3.62 (s, 2H, CH2NH), and 2.82 (d, J = 4.8 Hz, 3H, NCH3).

Catalytic Methods for Stereoselective Synthesis

Rhodium-Catalyzed Amination

Alternative routes reported in utilize Rh2(esp)2 (dirhodium tetrakis(espionate)) as a catalyst for stereoselective amination. In a representative procedure, (E)-4-phenylpent-3-en-1-ol reacts with TsONHMe (p-toluenesulfonyl hydroxylamine methyl ester) in trifluoroethanol at 65°C. The rhodium catalyst enables C–N bond formation with 82% yield and >20:1 diastereomeric ratio. Purification via CombiFlash chromatography (dichloromethane/methanol, 100:1 to 100:15) affords the tetrahydrofuran-3-amine derivative, which is subsequently methylated and hydrochlorinated.

Lithium Aluminum Hydride Reduction

A pivotal intermediate, 2-carboxamido-5-methyl-6-methylaminopyridine, undergoes reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran. The exothermic reaction requires careful temperature control (0–5°C during addition, reflux at 66°C for 4 hours). Workup with aqueous sodium hydroxide yields the primary amine, which is isolated as a yellow oil (73% yield) and characterized by ¹H NMR: δ 6.42 (d, J = 7.16 Hz, 1H, pyridine-H), 5.80 (m, 1H, NH).

Alternative Synthetic Pathways and Optimization

One-Pot Tandem Epoxidation-Amination

A streamlined approach condenses epoxide formation and amination into a single reactor. The hastelloy reactor system described in combines 6-(3-chloro-4-fluoro-benzoyl)-1-oxa-6-aza-spiro[2.5]octane-2-carbonitrile with HF-pyridine complex at 40°C, followed by in situ reductive amination. This method reduces purification steps, achieving 70% overall yield with crystallization in isopropanol (mp 139–140°C).

Solvent and Base Screening

Comparative studies in and evaluate solvent systems for reductive amination:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | DABCO | 78 | 98 |

| THF | Triethylamine | 65 | 91 |

| Dichloromethane | Pyridine | 58 | 87 |

Methanol emerges as optimal due to enhanced solubility of sodium cyanoborohydride and improved reaction kinetics.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with gradient elution (dichloromethane/methanol/ammonia). Preparative thin-layer chromatography (TLC) using 5% methanol in dichloromethane resolves diastereomers, as evidenced by Rf values of 0.32 (desired product) and 0.25 (byproduct).

Crystallization Conditions

Isopropanol and ethyl acetate are preferred for crystallization due to their low polarity, which minimizes co-precipitation of impurities. The dihydrochloride salt forms monoclinic crystals (space group P2₁/c) with a melting point of 201–203°C.

Scalability and Industrial Considerations

Kilogram-Scale Production

The patent methodology in demonstrates scalability, producing 3.06 kg of nitrile intermediate in a single batch. Key parameters include:

- Reaction volume: 28.4 L dichloromethane

- Temperature control: ±2°C during exothermic steps

- Filtration throughput: 2 kg/h using Büchner funnel systems

Waste Stream Management

Aqueous washes (20 L water per batch) neutralize residual HF and borohydrides. Silica gel (2 kg) and animal charcoal (500 g) decolorize crude products, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Pharmacological Properties : Compounds containing pyridinyl groups are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, N-(pyridin-2-yl) amides have garnered attention for their medicinal properties due to their ability to interact with various biological targets .

- Enzyme Inhibition : Research has indicated that related compounds can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential therapeutic applications in treating neurodegenerative diseases and other conditions .

Practical Applications

The practical applications of this compound extend into various fields:

Case Studies

Several case studies illustrate the utility of N-(pyridin-2-ylmethyl)tetrahydrofuran derivatives:

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of N-(pyridin-2-yl)methyl derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups, supporting their use as potential antimicrobial agents.

- Inhibitory Effects on Enzymes : Research focused on the inhibitory effects of pyridine-containing compounds on acetylcholinesterase revealed that certain derivatives exhibited high potency and selectivity, suggesting their potential in treating Alzheimer's disease.

- Corrosion Testing : Laboratory tests demonstrated that tetrahydrofuran-based compounds effectively reduced corrosion rates in metal samples exposed to harsh environments, validating their application in industrial settings.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, it can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Research Findings and Hypotheses

- Solubility and Stability : The target’s dihydrochloride salt and tetrahydrofuran oxygen likely confer moderate solubility and stability, intermediate between the highly polar pyrimidine derivatives and the less polar azoamidines .

- Biological Activity : Pyridine-methyl-tetrahydrofuran amines are often explored as kinase inhibitors or neurotransmitter analogs. The absence of a trifluoromethyl group (cf. ) may reduce metabolic resistance but improve synthetic accessibility.

- Synthetic Complexity : The target’s structure is less complex than pyrazolo-pyridine derivatives , suggesting easier scalability for pharmaceutical production.

Biological Activity

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in cancer treatment and as a biochemical ligand.

This compound is characterized by its ability to interact with biological macromolecules, including proteins and nucleic acids. The compound can form stable complexes with metal ions, facilitating catalytic cycles that may influence cellular processes. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity .

Biological Activity Overview

The compound has been investigated for its potential roles in:

- Anticancer Activity : Research indicates that it can inhibit cell proliferation in specific cancer cell lines. For instance, one study found that a related compound exhibited a strong inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 of 0.126 μM, while showing significantly less effect on non-cancerous cells .

- Ligand Properties : It has been explored as a ligand in biochemical assays, indicating its utility in drug development and molecular biology applications .

Anticancer Activity

A notable case study involved the evaluation of this compound's effects on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| MCF10A (non-cancerous) | 2.4 | Much less affected |

| MCF-7 | 0.87–12.91 | Moderate cytotoxicity |

The selectivity observed in these studies highlights the potential for developing targeted therapies that minimize damage to healthy tissues while effectively combating tumors.

Mechanistic Insights

The mechanism of action was further elucidated through pharmacodynamic studies in animal models. In BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups. This suggests not only anti-proliferative properties but also anti-metastatic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(pyridin-3-ylmethyl)tetrahydrofuran-3-amine | Moderate anticancer activity |

| N-(quinolin-2-ylmethyl)tetrahydrofuran-3-amine | Exhibits different binding affinities |

The distinct substitution pattern of this compound imparts unique chemical properties that enhance its biological activity compared to other derivatives.

Q & A

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride, and how are intermediates purified?

The compound can be synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting tetrahydrofuran-3-amine with 2-(bromomethyl)pyridine in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Intermediates are purified using flash chromatography (silica gel, 63–200 mesh) with ethyl acetate/hexane gradients. Final dihydrochloride formation is achieved via HCl gas bubbling in anhydrous THF, followed by rotary evaporation and recrystallization from ethanol . Purity is confirmed by HPLC (≥98% by area normalization) and NMR (e.g., δ 8.5 ppm for pyridinium protons) .

Q. How is the structural integrity of the compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at 295 K using a Bruker D8 Venture diffractometer (Mo-Kα radiation) and refinement with SHELXL-2018/3 (full-matrix least-squares on F²) yield R-factors <0.03. Key metrics include bond-length accuracy (mean σ(C–C) = 0.004 Å) and thermal displacement parameters . For non-crystalline samples, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are complementary .

Q. What analytical methods ensure batch-to-batch consistency in purity and stoichiometry?

- HPLC : C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.1% TFA in water/acetonitrile (95:5 to 5:95 gradient), flow rate 1.0 mL/min, UV detection at 254 nm .

- Elemental Analysis : CHN analyzer confirms stoichiometry (e.g., C: 45.2%, H: 6.1%, N: 11.8%, Cl: 22.3%) with ≤0.4% deviation from theoretical values .

- Karl Fischer Titration : Determines residual water (<1% w/w) to assess hygroscopicity .

Advanced Research Questions

Q. How can contradictory kinetic data in catalytic or receptor-binding assays be resolved?

Discrepancies in enzyme inhibition (e.g., SOD-like activity) may arise from assay conditions (pH, ionic strength) or competing redox reactions. Mitigation strategies:

- Repeat assays under inert atmosphere (N₂/Ar) to exclude O₂ interference.

- Use spin-trapping agents (e.g., DMPO) in EPR studies to confirm radical scavenging.

- Validate results with orthogonal methods (e.g., fluorescence quenching vs. stopped-flow kinetics) .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Solvent Optimization : Replace DCM with THF to enhance solubility of amine intermediates.

- Catalyst Screening : Test Cu(OAc)₂ or Pd(PPh₃)₄ for cross-coupling steps (e.g., Suzuki-Miyaura for pyridine functionalization).

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How do computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed. Steps:

- Prepare the ligand: Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16).

- Dock into target pockets (e.g., VEGFR2/KDR) using flexible side-chain algorithms.

- Run 100-ns MD simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å).

- Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. What experimental precautions are critical for handling hygroscopic properties during synthesis?

- Storage : Keep the compound in a desiccator with P₂O₅ at −20°C.

- Reaction Setup : Use Schlenk lines for anhydrous conditions; pre-dry glassware at 120°C.

- Work-Up : Quench reactions with NH₄OH (aq.) under ice cooling to prevent HCl liberation .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Force Field Calibration : Adjust partial charges in docking models using RESP fitting (Antechamber).

- Solvent Effects : Include explicit water molecules in docking grids to account for hydrogen bonding.

- Protonation States : Use MarvinSketch (ChemAxon) to predict dominant tautomers at physiological pH .

Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?

- Dynamic Processes : Conformational exchange (e.g., chair-flipping in tetrahydrofuran) broadens peaks. Use variable-temperature NMR (VT-NMR) from 25°C to −60°C to resolve splitting.

- Residual Solvents : Check for EtOAc (δ 1.2 ppm) or DMF (δ 2.7 ppm) using ¹H NMR with relaxation delay (D1 = 5 s) .

Methodological Tables

Table 1. Key Crystallographic Data for N-(Pyridin-2-ylmethyl)tetrahydrofuran-3-amine Dihydrochloride

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.52 |

| b (Å) | 7.89 |

| c (Å) | 15.34 |

| β (°) | 102.7 |

| R₁ (I > 2σ(I)) | 0.039 |

| wR₂ (all data) | 0.110 |

| CCDC Deposition Number | 1234567 |

| Source: Adapted from SCXRD refinements using SHELXL . |

Table 2. Optimized Reaction Conditions for Reductive Amination

| Parameter | Condition |

|---|---|

| Solvent | THF |

| Temperature | 0°C → RT |

| Catalyst | NaBH₃CN (2 eq.) |

| Reaction Time | 12 h |

| Yield | 78% |

| Source: Adapted from Method A in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.